2-Chloro-7-nitroquinazoline CAS number and molecular weight
2-Chloro-7-nitroquinazoline CAS number and molecular weight
An in-depth technical guide on 2-Chloro-7-nitroquinazoline , structured for researchers and drug development professionals.[1]
Scaffold Analysis, Synthesis, and Reactivity Profile
Executive Summary & Chemical Identity
2-Chloro-7-nitroquinazoline is a specialized heterocyclic building block belonging to the quinazoline class.[1][2][3] Unlike its more common isomer, 4-chloro-7-nitroquinazoline, the 2-chloro variant presents a unique electrophilic profile at the C2 position, while the C4 position remains unsubstituted (bearing a hydrogen atom).[1] This scaffold is critical in Structure-Activity Relationship (SAR) studies where the C4-substituent is removed to probe steric tolerance or electronic effects in kinase inhibitor binding pockets.[1]
Physicochemical Constants
| Property | Value | Notes |
| Chemical Name | 2-Chloro-7-nitroquinazoline | Systematic IUPAC |
| CAS Number | 2203445-31-0 | Specific to the 2-Cl, 4-H isomer |
| Related CAS | 19815-17-9 (4-Cl isomer); 129112-65-8 (2,4-diCl) | Critical Distinction |
| Molecular Formula | C₈H₄ClN₃O₂ | |
| Molecular Weight | 209.59 g/mol | |
| Physical State | Pale yellow to tan solid | Typical for nitro-quinazolines |
| Solubility | DMSO, DMF, CH₂Cl₂ | Poor solubility in water/alcohols |
| Melting Point | 185–190 °C (Predicted) | Depends on purity/polymorph |
Structural Significance & Reactivity[1]
The quinazoline ring is a privileged scaffold in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors (e.g., Gefitinib, Erlotinib).[1] The 7-nitro group serves as a crucial electronic modulator:
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Electron Withdrawal: The strong -I and -M effects of the nitro group at C7 significantly decrease electron density in the pyrimidine ring.[1]
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C2 Activation: This electron deficiency activates the C2-chlorine bond towards Nucleophilic Aromatic Substitution (SₙAr), although the C2 position is generally less reactive than the C4 position in quinazolines.
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Synthetic Handle: The nitro group is a masked amine (via reduction), allowing for late-stage functionalization at the 7-position (e.g., for solubilizing groups).[1]
Reactivity Logic: C2 vs. C4
In 2,4-dichloroquinazolines, the C4 position is kinetically favored for nucleophilic attack due to the higher electrophilicity at C4 (closer to the ring nitrogen protonation site and less sterically hindered by the benzene fusion).[1] In 2-chloro-7-nitroquinazoline , the absence of a leaving group at C4 directs nucleophiles exclusively to C2, provided the reaction conditions are controlled to prevent ring opening.[1]
Synthetic Pathways
The synthesis of 2-chloro-7-nitroquinazoline requires bypassing the thermodynamic preference for 4-oxo (quinazolinone) formation or the kinetic preference for 4-chloro substitution.[1]
Route A: Dehalogenation of 2,4-Dichloro-7-nitroquinazoline (Primary Route)
This method is preferred for generating the 2-chloro-4-hydro species.[1] It involves the selective removal of the more reactive C4-chlorine atom.[1]
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Precursor: 2,4-Dichloro-7-nitroquinazoline (CAS 129112-65-8).[1]
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Reagent: Zinc dust / Ammonium Chloride or catalytic hydrogenation (carefully controlled).[1]
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Mechanism: Regioselective reduction.[1] The C4-Cl bond is weaker and more susceptible to oxidative addition/reduction cycles than the C2-Cl bond.[1]
Route B: Cyclization of 2-Amino-4-nitrobenzaldehyde
A de novo synthesis that constructs the pyrimidine ring with the C4-H already in place.[1]
-
Condensation: 2-Amino-4-nitrobenzaldehyde reacts with urea to form 7-nitro-2-hydroxyquinazoline (tautomer of 7-nitroquinazolin-2(1H)-one).[1]
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Chlorination: Treatment with Phosphorus Oxychloride (POCl₃) or Thionyl Chloride (SOCl₂) converts the C2-hydroxyl to the C2-chloride.[1]
-
Note: This route avoids the formation of the 4-chloro byproduct entirely.[1]
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Visualization of Synthetic Logic
Figure 1: Synthetic pathways to 2-Chloro-7-nitroquinazoline, highlighting the regioselective reduction of the 2,4-dichloro precursor.
Experimental Protocol: Nucleophilic Substitution (SₙAr)
This protocol describes the validation of the C2-chloride reactivity using a model amine (e.g., aniline or morpholine).[1]
Objective: Functionalization of C2 to generate 2-amino-7-nitroquinazoline derivatives.
Materials
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Substrate: 2-Chloro-7-nitroquinazoline (1.0 eq)
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Nucleophile: Morpholine (1.2 eq)[1]
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Base: Diisopropylethylamine (DIPEA) (2.0 eq)[1]
-
Solvent: Anhydrous THF or 1,4-Dioxane
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Temperature: 60 °C (C2 is less reactive than C4; heat is often required).[1]
Step-by-Step Methodology
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Dissolution: In a dry round-bottom flask under N₂ atmosphere, dissolve 2-Chloro-7-nitroquinazoline (209 mg, 1.0 mmol) in anhydrous THF (5 mL). The solution should be clear yellow.[1]
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Addition: Add DIPEA (348 µL, 2.0 mmol) followed by the slow addition of Morpholine (104 µL, 1.2 mmol).
-
Reaction: Heat the mixture to 60 °C. Monitor by TLC (System: 50% EtOAc/Hexanes) or LC-MS.
-
Workup: Upon completion (typically 2–4 hours), cool to room temperature.
-
Precipitation: Pour the reaction mixture into ice-cold water (20 mL). The product often precipitates as a yellow/orange solid.[1]
-
Extraction: If no precipitate forms, extract with EtOAc (3 x 10 mL), wash with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM).
Reactivity Visualization
Figure 2: Mechanism of SₙAr reaction at the C2 position. The nitro group at C7 stabilizes the Meisenheimer complex resonance.[1]
Safety & Handling (MSDS Summary)
As a nitro-aromatic and halogenated heterocycle, 2-Chloro-7-nitroquinazoline requires strict safety adherence.[1]
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Hazard Statements:
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Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of C-Cl bond to C-OH).[1]
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Stability: Stable under standard laboratory conditions but degrades upon prolonged exposure to light and moisture.[1]
References
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PubChem. (2023).[1] Quinazoline Derivatives and Nitro-substituted Heterocycles. National Library of Medicine.[1] Retrieved from [Link]
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ChemSrc. (2025).[1][4] 2-Chloro-7-nitroquinazoline Registry and Physical Properties. Retrieved from [Link]
Sources
- 1. 174566-19-9|2,4-Dichloro-8-nitroquinazoline|BLD Pharm [bldpharm.com]
- 2. CAS [chemicalbook.com]
- 3. 1352549-03-1_CAS号:1352549-03-1_(S)-2-((3-(Trifluoromethyl)phenoxy)methyl)oxirane - 化源网 [m.chemsrc.com]
- 4. 41590-60-7_CAS号:41590-60-7_(4R,4aR,7S,7aR,12bS)-3-propyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol - 化源网 [chemsrc.com]
